![molecular formula C7H10ClNO3 B2662943 rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride CAS No. 1820571-66-1](/img/structure/B2662943.png)

rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

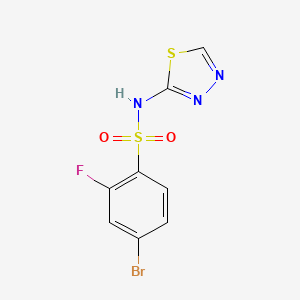

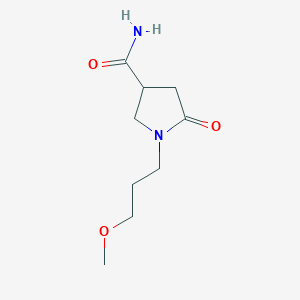

“rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride” is a unique chemical compound. It has an empirical formula of C9H10BrNO . This compound is in solid form . It is also known as "(1R,2R,3S,4S)-3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylic acid hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H11NO2.ClH/c9-7-5-2-1-4 (3-5)6 (7)8 (10)11;/h1-2,4-7H,3,9H2, (H,10,11);1H/t4-,5+,6+,7-;/m0./s1" . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications

Synthesis of Conformationally Constrained Analogs

The synthesis of isotopically labeled analogs, such as (+)-2-aminobicyclo[3.1.0]hexane-2,6-carboxylic acid, identified as a potent, selective group II metabotropic glutamate receptor agonist, demonstrates the compound's role in designing restricted analogs of glutamic acid. These analogs are synthesized for pre-clinical ADME studies and in vitro experiments, highlighting their significance in medicinal chemistry and drug discovery processes (W. J. Wheeler et al., 2005).

Precursor for Therapeutic Agents

Optically pure carboxylic acid segments, key intermediates for synthesizing naturally occurring bicyclic depsipeptide histone deacetylase inhibitors, have been efficiently produced. This process allows easier access to important anticancer agents, showcasing the molecule's utility in producing therapeutic compounds (T. Katoh et al., 2019).

Enzymatic Resolution for Chemotherapeutic Agents

The resolution of bicyclic synthons like (rac)-γ-lactam is crucial in synthesizing carbocyclic nucleosides, a group of chemotherapeutic agents. The use of a thermostable γ-lactamase from the archaeon Sulfolobus solfataricus for this purpose underscores the compound's importance in developing chemotherapeutic agents (H. Toogood et al., 2004).

Natural Product Synthesis

The molecule's derivatives have been used in a multicomponent approach to synthesize natural product-like compounds, demonstrating its utility in accessing complex molecular frameworks relevant to alkaloid synthesis and drug discovery (L. Sonaglia et al., 2012).

Biochemical Studies and Crystal Structure Analysis

Research on rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its cocrystal with 2-aminobenzothiazole provides insights into hydrogen bonding motifs, packing modes, and preferred conformations in the solid state. These studies contribute to a deeper understanding of molecular interactions and structure-function relationships critical in drug design (Yun-Yun Wang et al., 2008).

properties

IUPAC Name |

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIWFZMNPKLWTL-HRDKBJBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(C(C1O2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2662860.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2662863.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)

![3-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2662867.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2662876.png)

![1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine](/img/structure/B2662877.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2662881.png)